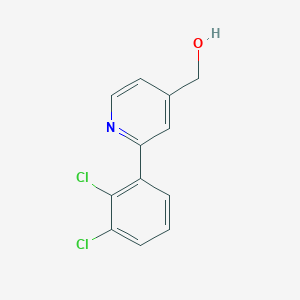
2-(2,3-Dichlorophenyl)pyridine-4-methanol
描述
2-(2,3-Dichlorophenyl)pyridine-4-methanol is a chemical compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine and is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxymethyl group on the pyridine ring
属性
分子式 |
C12H9Cl2NO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
[2-(2,3-dichlorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(12(10)14)11-6-8(7-16)4-5-15-11/h1-6,16H,7H2 |
InChI 键 |
YNTNBDNEZSUKKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2)CO |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyridine-4-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production of this compound.
化学反应分析
Types of Reactions
2-(2,3-Dichlorophenyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)pyridine-4-carboxylic acid or 2-(2,3-Dichlorophenyl)pyridine-4-carbaldehyde.
Reduction: this compound or 2-(2,3-Dichlorophenyl)pyridine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,3-Dichlorophenyl)pyridine-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of the proprotein convertase furin through an induced-fit mechanism. This involves the binding of the compound to the active site of furin, causing a conformational change that inhibits its enzymatic activity .
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenyl)pyridine-4-methanol
- 2-(3,4-Dichlorophenyl)pyridine-4-methanol
- 2-(2,3-Dichlorophenyl)pyridine-3-methanol
Uniqueness
2-(2,3-Dichlorophenyl)pyridine-4-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the hydroxymethyl group on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


